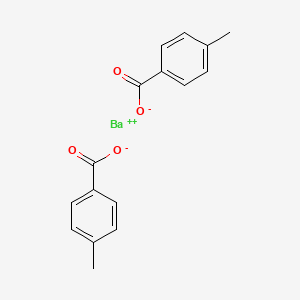

Barium p-methylbenzoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67874-52-6 |

|---|---|

Molecular Formula |

C16H14BaO4 |

Molecular Weight |

407.6 g/mol |

IUPAC Name |

barium(2+);4-methylbenzoate |

InChI |

InChI=1S/2C8H8O2.Ba/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

HVHWAUVVZBOIDD-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Ba+2] |

Related CAS |

99-94-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Barium P Methylbenzoate

Direct Synthesis Routes for Barium p-Methylbenzoate

Direct synthesis methods involve the reaction of barium sources with p-methylbenzoate sources in a single step to yield the desired product. These methods are often favored for their simplicity and efficiency.

Precipitation Methods from Barium Salts and p-Methylbenzoate Sources

Precipitation is a common and straightforward technique for the synthesis of insoluble salts like this compound. This method involves the reaction of a soluble barium salt with a source of p-methylbenzoate ions in a solution, leading to the formation of an insoluble precipitate of this compound.

A typical reaction involves mixing an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂) or barium nitrate (B79036) (Ba(NO₃)₂), with a solution of sodium p-methylbenzoate (NaC₈H₇O₂). The reaction proceeds as follows:

Ba²⁺(aq) + 2C₈H₇O₂⁻(aq) → Ba(C₈H₇O₂)₂(s)

The resulting precipitate of this compound can then be isolated by filtration, washed with distilled water to remove any soluble impurities, and subsequently dried. The success of this method depends on the low solubility of this compound in the chosen solvent, which is typically water.

| Reactant 1 | Reactant 2 | Product | Method |

| Barium Chloride (BaCl₂) | Sodium p-methylbenzoate | This compound | Precipitation |

| Barium Nitrate (Ba(NO₃)₂) | p-Toluic Acid (in basic solution) | This compound | Precipitation |

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials from solutions at elevated temperatures and pressures. For this compound, a hydrothermal approach would involve the reaction of a barium precursor and p-toluic acid in an aqueous solution within a sealed autoclave.

This method allows for precise control over the crystal size, morphology, and purity of the final product. The elevated temperature and pressure enhance the solubility of the reactants and facilitate the crystallization of this compound. A similar approach has been successfully employed for the synthesis of barium benzoate (B1203000), suggesting its applicability to this compound. researchgate.net

Mechanochemical Synthesis Pathways

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, such as ball milling, to induce chemical reactions. rsc.org This technique is considered a green chemistry approach due to the reduction or elimination of solvent use. For the synthesis of this compound, a solid mixture of a barium salt (e.g., barium oxide or barium carbonate) and p-toluic acid would be subjected to high-energy ball milling. The mechanical force initiates the chemical reaction, leading to the formation of the desired product. This method has been effectively used for the synthesis of other barium compounds like barium titanate. mdpi.comresearchgate.netresearchgate.net

Indirect Synthetic Strategies Involving Precursor Compounds

Indirect methods involve the synthesis of this compound from precursor compounds that are first synthesized and then converted to the final product.

Derivatization from p-Toluic Acid and Barium Precursors

A common indirect route involves the initial synthesis of p-toluic acid, which is then reacted with a suitable barium precursor. p-Toluic acid can be synthesized through the oxidation of p-xylene. wikipedia.org Once p-toluic acid is obtained, it can be neutralized with a barium base, such as barium hydroxide (B78521) (Ba(OH)₂), in an aqueous solution. The reaction is an acid-base neutralization that yields this compound and water:

2CH₃C₆H₄COOH + Ba(OH)₂ → Ba(CH₃C₆H₄COO)₂ + 2H₂O

The product, this compound, can then be isolated by evaporating the water.

| Precursor 1 | Precursor 2 | Method |

| p-Toluic Acid | Barium Hydroxide | Neutralization |

| p-Toluic Acid | Barium Carbonate | Acid-Base Reaction |

Solid-State Reaction Techniques for this compound Formation

Solid-state reactions involve the direct reaction of solid reactants at elevated temperatures. For the synthesis of this compound, a finely ground mixture of a stable barium salt, such as barium carbonate (BaCO₃), and p-toluic acid can be heated. The thermal energy provides the activation energy required for the reaction to occur, leading to the formation of this compound and the evolution of carbon dioxide and water:

BaCO₃(s) + 2CH₃C₆H₄COOH(s) → Ba(CH₃C₆H₄COO)₂(s) + H₂O(g) + CO₂(g)

The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to ensure complete reaction and to prevent decomposition of the product.

Advanced Structural Elucidation of Barium P Methylbenzoate

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Without experimental data from these analytical techniques, any discussion on the specific structural parameters of barium p-methylbenzoate would be speculative.

Phase Identification and Crystallinity Assessment of this compound

X-ray Diffraction (XRD) is the principal technique for identifying the crystalline phase and assessing the degree of crystallinity of a solid material like this compound. When a sample is exposed to X-rays, the crystalline domains diffract the rays at specific angles, creating a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline structure.

Phase Identification: The positions of the diffraction peaks (expressed as 2θ angles) are characteristic of the crystal lattice parameters. By comparing the experimental diffraction pattern of this compound with reference patterns from crystallographic databases, the specific crystalline phase can be identified. For instance, in the study of a barium coordination polymer involving a different ligand, 4-nitrobenzoate (B1230335), single-crystal X-ray diffraction was used to determine its precise crystal structure and coordination environment. researchgate.net A similar approach would be fundamental for this compound.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks are indicative of the degree of crystallinity. Sharp, well-defined peaks suggest a highly crystalline material, whereas broad, diffuse halos indicate amorphous content. The percentage of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and any amorphous halos in the diffractogram.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an XRD analysis of a crystalline sample of this compound.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) - Hypothetical |

|---|---|---|---|

| 10.2 | 8.67 | 100 | (100) |

| 15.5 | 5.71 | 45 | (110) |

| 20.4 | 4.35 | 80 | (200) |

| 25.8 | 3.45 | 60 | (210) |

| 30.1 | 2.97 | 30 | (211) |

Studies on Polymorphism and Phase Transitions in this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical and chemical properties. Phase transitions are the transformations between these polymorphic forms, which can be induced by changes in temperature, pressure, or other external factors.

The study of polymorphism in this compound would involve techniques like variable-temperature X-ray diffraction (VT-XRD). By collecting diffraction patterns at different temperatures, one can identify changes in the crystal structure that signify a phase transition. For example, in studies of barium titanate, a complex series of phase transitions from cubic to tetragonal, then to orthorhombic, and finally to rhombohedral structures are observed as the temperature is decreased.

A hypothetical study on this compound might reveal the existence of different polymorphs, for instance, a low-temperature α-form and a high-temperature β-form. The transition between these forms could be characterized by a distinct change in the XRD pattern at a specific temperature.

The following table illustrates hypothetical data from a differential scanning calorimetry (DSC) experiment, a thermal analysis technique often used in conjunction with VT-XRD to study phase transitions.

| Polymorph | Transition Temperature (°C) | Enthalpy of Transition (J/g) | Transition Type |

|---|---|---|---|

| α-form to β-form | 150 | 15.2 | Endothermic |

| β-form to melt | 320 | 85.7 | Endothermic |

Electron Microscopy for Morphological and Nanoscale Structural Analysis

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and particle shape of a material at the micro- and nanoscale. In an SEM analysis of this compound, a focused beam of electrons would be scanned across the sample's surface. The interactions between the electrons and the sample would generate signals that provide information about the surface topography and composition.

This analysis would reveal the characteristic shape of the this compound crystals, such as whether they are needle-like, plate-like, or have a more complex morphology. The particle size distribution could also be determined from SEM images. For instance, SEM has been effectively used to observe the morphology of barium sulfate particles, where different synthesis conditions led to distinct particle shapes. researchgate.netmdpi.com

A hypothetical data table summarizing findings from an SEM analysis is presented below.

| Parameter | Observation |

|---|---|

| Particle Shape | Rod-like crystals |

| Average Particle Length | 5.2 µm |

| Average Particle Width | 1.1 µm |

| Surface Texture | Smooth with some step-like features |

| Aggregation | Observed in some regions, forming larger clusters |

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the visualization of the internal structure, or nanostructure, of a material. For this compound, TEM could be used to observe the crystal lattice, identify dislocations, stacking faults, and other crystal defects. researchgate.net

In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the sample forms an image that reveals details about the internal structure. Selected area electron diffraction (SAED), a technique available in TEM, can provide crystallographic information from very small areas of the sample.

The study of metal-organic frameworks (MOFs) by TEM, although challenging due to their beam sensitivity, has yielded valuable insights into their crystal structures and defects. researchgate.netmdpi.comosti.govrsc.org Similar advanced techniques, such as cryo-TEM, could potentially be applied to this compound to minimize beam damage and obtain high-resolution images of its nanostructure.

A hypothetical summary of TEM findings for this compound is provided in the table below.

| Feature | Description |

|---|---|

| Lattice Fringes | Clearly resolved, indicating high crystallinity |

| d-spacing (from FFT of HR-TEM) | Consistent with XRD data |

| Crystal Defects | Occasional edge dislocations observed |

| Nanoparticle Morphology | Well-defined crystalline domains within larger particles |

| SAED Pattern | Spot pattern confirming single-crystal nature of individual domains |

Comprehensive Spectroscopic Characterization of Barium P Methylbenzoate

Vibrational Spectroscopy (Infrared and Raman)

The most informative region in the vibrational spectrum of barium p-methylbenzoate is that of the carboxylate group (COO⁻) stretching vibrations. Upon deprotonation of p-methylbenzoic acid, the localized carbonyl (C=O) stretch (typically ~1700 cm⁻¹) is replaced by two distinct, intense bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion. spectroscopyonline.com These generally appear in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com

The frequency separation between these two bands, Δν = (νₐₛ - νₛ), is highly diagnostic of the coordination mode between the barium cation and the carboxylate ligand. 911metallurgist.com Different coordination environments result in different values of Δν:

Ionic Interaction: In purely ionic salts, where the carboxylate ion has a symmetrical structure, the separation (Δν) is typically at its smallest. For instance, the symmetrical and asymmetrical bands for sodium oleate (B1233923) are found at approximately 1440 and 1560 cm⁻¹, giving a Δν of ~120 cm⁻¹. 911metallurgist.com

Unidentate Coordination: When the carboxylate acts as a unidentate ligand (coordinating through only one oxygen atom), the separation Δν increases significantly, often to between 200 and 300 cm⁻¹. 911metallurgist.com

Bidentate Coordination: In a bidentate mode (chelating or bridging), where both oxygen atoms coordinate to metal centers, the symmetry of the carboxylate group is maintained, and the Δν value is comparable to or slightly larger than that of the ionic form. 911metallurgist.comnih.gov

For this compound, an alkaline earth metal salt, the interaction is expected to be largely ionic, suggesting a relatively small Δν value. Unlike some calcium carboxylate salts, significant splitting of the asymmetrical vibration is not typically observed for barium salts. 911metallurgist.com

| Coordination Mode | νₐₛ(COO⁻) Range (cm⁻¹) | νₛ(COO⁻) Range (cm⁻¹) | Approximate Separation Δν (cm⁻¹) |

|---|---|---|---|

| Ionic | ~1560 - 1610 | ~1400 - 1440 | < 200 |

| Unidentate | ~1630 - 1700 | ~1300 - 1400 | > 200 |

| Bidentate (Bridging/Chelating) | ~1540 - 1620 | ~1400 - 1430 | < 200 |

The vibrational spectrum also contains characteristic bands from the aromatic ring of the p-methylbenzoate ligand. These vibrations are less affected by coordination to the barium ion than the carboxylate group but are sensitive to the substitution pattern.

Aromatic C-H Stretching: Weak to medium intensity bands appear above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ region. scirp.org

Aromatic C-C Stretching: Several bands are observed in the 1450–1620 cm⁻¹ region. The vibrations at ~1600 cm⁻¹ and ~1500 cm⁻¹ are characteristic of the benzene (B151609) ring framework. brainly.com

Methyl Group Vibrations: The methyl substituent gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (in the 2850-2980 cm⁻¹ range). researchgate.net

Substituent-Sensitive Vibrations: The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 800-860 cm⁻¹ region, which is a key indicator of the 1,4-disubstituted ring structure.

The electron-donating methyl group and the electron-withdrawing carboxylate group influence the electronic distribution and vibrational frequencies of the ring. However, since the barium ion's interaction is primarily with the carboxylate oxygens, its effect on the ring vibrations is minimal.

Barium carboxylates are often synthesized in aqueous media and can crystallize as hydrates. rsc.orgias.ac.inresearchgate.net The presence of water of crystallization is readily detected by infrared spectroscopy. A characteristic broad absorption band in the 3200–3500 cm⁻¹ region corresponds to the O-H stretching vibrations of water molecules. msu.edu The presence of this band would confirm the hydrated form of this compound. A sharper, weaker band may also be observed around 1600-1630 cm⁻¹, corresponding to the H-O-H bending vibration of the water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization

NMR spectroscopy is used to characterize the organic p-methylbenzoate ligand, typically by dissolving the salt in a suitable deuterated solvent like D₂O. The diamagnetic Ba²⁺ ion does not cause significant interference.

The ¹H NMR spectrum of the p-methylbenzoate ligand is simple and characteristic of a 1,4-disubstituted benzene ring.

Aromatic Protons: The spectrum displays two distinct signals in the aromatic region (typically δ 7.0–8.5 ppm). Due to the symmetry of the molecule, the protons ortho to the carboxylate group (H-2, H-6) are chemically equivalent, as are the protons meta to the carboxylate group (H-3, H-5). This leads to an AA'BB' spin system, which often appears as two doublets. The protons ortho to the electron-withdrawing carboxylate group are deshielded and appear further downfield (at a higher δ value) compared to the protons ortho to the electron-donating methyl group. rsc.org

Methyl Protons: The three protons of the methyl group (CH₃) are equivalent and appear as a sharp singlet in the upfield region (typically δ 2.3–2.5 ppm). rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -COO⁻) | ~7.9 | Doublet | ~8.0 |

| Aromatic H (ortho to -CH₃) | ~7.2 | Doublet | ~8.0 |

| Methyl (-CH₃) | ~2.4 | Singlet | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the p-methylbenzoate ligand. Due to molecular symmetry, only six distinct carbon signals are expected.

Carboxylate Carbon: The carbon of the carboxylate group (-COO⁻) is significantly deshielded and appears at the lowest field, typically in the range of δ 170–180 ppm.

Aromatic Carbons: Four signals are expected for the six aromatic carbons.

C1 (ipso- to -COO⁻): This quaternary carbon is deshielded by the attached carboxylate group.

C4 (ipso- to -CH₃): This quaternary carbon is deshielded due to its position para to the carboxylate, but shielded by the attached methyl group. Its final shift is a balance of these effects. cdnsciencepub.com

C2/C6 (ortho to -COO⁻): These carbons are deshielded relative to benzene.

C3/C5 (ortho to -CH₃): These carbons are shielded by the electron-donating methyl group. cdnsciencepub.com

Methyl Carbon: The carbon of the methyl group (-CH₃) is the most shielded and appears at the highest field (lowest δ value), typically around δ 20–22 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylate (-COO⁻) | ~175 |

| Aromatic C4 (ipso- to -CH₃) | ~144 |

| Aromatic C1 (ipso- to -COO⁻) | ~130 |

| Aromatic C2/C6 | ~129.5 |

| Aromatic C3/C5 | ~129.0 |

| Methyl (-CH₃) | ~21.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is primarily governed by the electronic transitions within the organic p-methylbenzoate ligand. The barium ion, as a colorless alkaline earth metal cation with a closed-shell electronic configuration (d⁰), does not exhibit d-d electronic transitions, which are common sources of color in transition metal complexes.

Electronic Transitions of the p-Methylbenzoate Ligand

The UV-Vis spectrum of the p-methylbenzoate ligand is characterized by absorptions arising from its aromatic system. The benzene ring and the carboxylate group constitute a conjugated π-electron system. The primary electronic transitions observed are of the π→π* type, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

These transitions are typically intense and occur in the ultraviolet region. For aromatic carboxylic acids and their esters, two main π→π* absorption bands are generally observed. The first is a high-energy, intense band often found below 220 nm, and the second is a less intense band appearing at longer wavelengths, typically between 250 and 300 nm. The presence of substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of these absorption maxima. In p-methylbenzoate, the methyl group acts as a weak electron-donating group, which can slightly shift the absorption bands. Studies on similar methyl benzoate (B1203000) derivatives confirm that the long-wavelength absorption bands consist of electronic transitions of π→π* character. researchgate.net

Potential for Charge Transfer Bands in Coordination Complexes

Charge transfer (CT) bands in coordination complexes arise from the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. wikipedia.org These transitions are categorized as either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT). CT bands are typically very intense (with high molar absorptivity values) and are a common source of strong color in complexes. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): This type of transition involves the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. For an MLCT to occur, the metal must be in a relatively low oxidation state and have electrons in its d-orbitals. Since barium(II) has a d⁰ electronic configuration, it lacks the necessary d-electrons, and therefore, MLCT transitions are not expected in this compound.

Ligand-to-Metal Charge Transfer (LMCT): This transition involves the transfer of an electron from a ligand-centered orbital to an empty metal-centered orbital. libretexts.org In this compound, an electron could theoretically be transferred from the π-system of the p-methylbenzoate ligand to a vacant high-energy orbital of the Ba²⁺ ion. However, the Ba²⁺ ion has a large energy gap between its filled core orbitals and its vacant valence orbitals. Consequently, any potential LMCT transition would require a very high amount of energy, placing the absorption band in the far-UV region of the spectrum, where it would be difficult to observe and would be obscured by the more intense π→π* transitions of the ligand itself. The bonding in this compound is also highly ionic, which makes the orbital overlap required for an efficient charge transfer less favorable compared to complexes with more covalent character.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds. For a metal-organic compound like this compound, different mass spectrometry techniques can provide complementary information about its solution-phase behavior and thermal stability.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of ionic and polar compounds in solution, including metal-ligand complexes. acs.org It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, preserving non-covalent interactions. arkat-usa.org

When a solution of this compound is analyzed by ESI-MS in positive ion mode, various species corresponding to the barium cation complexed with one or more p-methylbenzoate anions can be detected. The most prominent ion would likely be the [Ba(p-C8H7O2)]+ species, where the divalent barium cation (Ba²⁺) is complexed with a single, singly-charged p-methylbenzoate anion, resulting in a net charge of +1. Other species, such as adducts with solvent molecules or dimeric/trimeric clusters, might also be observed depending on the concentration and solvent conditions.

Table 1: Hypothetical ESI-MS Data for this compound This table presents plausible ions that could be observed during the ESI-MS analysis of this compound, based on the known behavior of metal carboxylates.

| Plausible Ion | Formula | Charge (z) | Calculated m/z | Interpretation |

| This compound cation | [Ba(C₈H₇O₂)]⁺ | 1 | 273.97 | The primary complex ion, consisting of one barium atom and one p-methylbenzoate ligand. |

| Protonated p-methylbenzoic acid | [C₈H₈O₂ + H]⁺ | 1 | 137.06 | The free ligand, protonated during the ESI process. |

| Barium ion | [Ba]²⁺ | 2 | 68.95 | The bare barium dication (less common to observe directly). |

| Barium hydroxide (B78521) cation | [Ba(OH)]⁺ | 1 | 154.94 | Formation due to in-source reaction with residual water. |

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) is a hyphenated technique that combines the quantitative mass loss information from TGA with the qualitative identification of evolved gases by MS. As a sample of this compound is heated in the TGA, it undergoes thermal decomposition at specific temperatures, resulting in a loss of mass. The evolved gaseous products are simultaneously transferred to the mass spectrometer for identification.

The thermal decomposition of metal carboxylates typically proceeds in stages. For an anhydrous sample of this compound, the decomposition would involve the breakdown of the organic ligand. A likely pathway is decarboxylation, leading to the formation of solid barium carbonate (BaCO₃) and the release of organic fragments. At much higher temperatures, the barium carbonate would further decompose to barium oxide (BaO) and carbon dioxide (CO₂). The coupled mass spectrometer would detect the gaseous products as they are evolved.

Table 2: Potential Gaseous Decomposition Products of this compound Identified by TGA-MS This table lists potential gaseous products that could be evolved during the thermal decomposition of this compound and their corresponding mass-to-charge ratios (m/z) detectable by the mass spectrometer.

| Potential Evolved Gas | Formula | Expected m/z | Associated Decomposition Step |

| Water | H₂O | 18 | Loss of adsorbed or hydration water (if present). |

| Carbon Dioxide | CO₂ | 44 | Decarboxylation of the ligand or decomposition of barium carbonate intermediate. |

| Toluene | C₇H₈ | 92 | Fragmentation of the p-methylbenzoate ligand. |

| p-Xylene | C₈H₁₀ | 106 | Potential product from the combination of ligand fragments. |

| 4-Methylbiphenyl | C₁₃H₁₂ | 168 | A possible product from the coupling of two ligand aromatic rings. |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Detailed experimental data on the thermogravimetric analysis (TGA) and differential thermal analysis (DTA/DSC) of this compound is not extensively available in the public domain. However, the expected thermal behavior can be inferred from the analysis of similar metallic carboxylates.

Determination of Thermal Stability and Decomposition Onset Temperatures

The thermal stability of this compound would be determined by the temperature at which it begins to lose mass. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the initiation of the breakdown of the compound. For similar barium carboxylates, this temperature is influenced by the nature of the organic ligand and the crystal structure.

Quantification of Mass Loss Stages and Corresponding Temperature Ranges

The decomposition of this compound is expected to occur in distinct stages. A typical decomposition pattern for a hydrated sample would involve an initial mass loss corresponding to the removal of water molecules of hydration. This would be followed by the decomposition of the anhydrous salt at higher temperatures. The final stage of decomposition would likely result in the formation of barium carbonate or barium oxide, with the release of organic fragments as gaseous products.

A hypothetical multi-stage decomposition is outlined in the table below:

| Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

| 1 | 50 - 150 | X | Water of hydration |

| 2 | 300 - 500 | Y | Organic ligand fragments |

| 3 | > 500 | Z | Further decomposition to final residue |

Identification of Endothermic and Exothermic Transitions during Heating

Differential thermal analysis (DTA) or differential scanning calorimetry (DSC) would reveal the energetic changes occurring during the heating of this compound. The dehydration process is typically an endothermic event, as energy is required to break the bonds holding the water molecules in the crystal lattice. The subsequent decomposition of the organic moiety can be either endothermic or exothermic, depending on the specific reaction pathways and the atmosphere in which the analysis is conducted. The final decomposition to the metallic carbonate or oxide is often associated with distinct thermal events.

Kinetic Studies of Thermal Decomposition

The study of the kinetics of thermal decomposition provides insights into the reaction mechanism and the energy barriers involved in the process.

Isoconversional Methods for Activation Energy Determination

Isoconversional methods, such as those developed by Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS), are powerful techniques for determining the activation energy (Ea) of solid-state reactions without assuming a specific reaction model. researchgate.netnih.gov These methods analyze data from experiments conducted at different heating rates. The activation energy is determined as a function of the extent of conversion (α), providing a more detailed understanding of the complexity of the decomposition process. For complex multi-step decompositions, the activation energy may vary with the extent of conversion, indicating a change in the reaction mechanism.

Mechanistic Models for Solid-State Decomposition Reactions

Once the activation energy is determined, various solid-state reaction models can be tested to elucidate the most probable decomposition mechanism. These models are mathematical functions that describe the progress of the reaction over time. Common models include nucleation models (e.g., Avrami-Erofeev), geometrical contraction models (contracting area or volume), and diffusion-controlled models. By fitting the experimental data to these models, it is possible to infer the physical and chemical steps that control the rate of decomposition of this compound.

Thermal Behavior and Decomposition of this compound: A Review of Current Knowledge

Despite the absence of direct research on this compound, the principles of thermal analysis and the documented behavior of similar metallic carboxylates can provide a theoretical framework for its expected decomposition. This article outlines the standard methodologies used to investigate such thermal behavior and hypothesizes the likely decomposition mechanisms and products based on established chemical principles.

Chemical Reactivity and Transformation of Barium P Methylbenzoate

Hydrolysis Studies and Stability in Aqueous Media

The stability of barium p-methylbenzoate in aqueous solutions is largely governed by the hydrolysis of the p-methylbenzoate anion. As the conjugate base of p-methylbenzoic acid, the p-methylbenzoate ion will react with water to establish an equilibrium, producing hydroxide (B78521) ions and p-methylbenzoic acid. This reaction makes a solution of this compound slightly alkaline.

The hydrolysis reaction can be represented as follows: p-CH3C6H4COO⁻ + H₂O ⇌ p-CH3C6H4COOH + OH⁻

The extent of this hydrolysis is determined by the base dissociation constant (Kb) of the p-methylbenzoate anion, which is related to the acid dissociation constant (Ka) of p-methylbenzoic acid and the ion product of water (Kw).

While specific kinetic studies on the hydrolysis of this compound are not extensively documented, the general principles of ester hydrolysis can provide insights. The hydrolysis of benzoate (B1203000) esters, such as methyl benzoate, has been studied under both acidic and basic conditions. quora.comstudy.com In a neutral or slightly alkaline aqueous solution of this compound, the hydrolysis of the p-methylbenzoate anion to p-methylbenzoic acid is the predominant equilibrium. The stability of the compound in aqueous media is therefore pH-dependent. In acidic solutions, the equilibrium will shift towards the formation of the less soluble p-methylbenzoic acid, potentially leading to its precipitation if the concentration is sufficiently high.

The solubility of this compound itself is a critical factor in its aqueous stability. Barium salts of some carboxylic acids exhibit limited solubility, which would also influence the concentration of the p-methylbenzoate anion available for hydrolysis.

Table 1: Factors Influencing the Aqueous Stability of this compound

| Factor | Influence on Stability |

|---|---|

| pH | In acidic solutions, protonation of the p-methylbenzoate anion forms p-methylbenzoic acid, decreasing the concentration of the dissolved salt. In alkaline solutions, the common ion effect (OH⁻) can suppress hydrolysis. |

| Temperature | Increased temperature generally increases the rate of hydrolysis and can also affect the solubility of the salt. |

| Concentration | The concentration of the salt in solution will affect the position of the hydrolysis equilibrium. |

| Presence of other ions | The presence of common ions or ions that can react with barium or p-methylbenzoate can affect the overall stability and solubility. |

Ligand Exchange Reactions with Other Organic or Inorganic Ligands

The barium ion in this compound can coordinate with various ligands, and the p-methylbenzoate anions can be displaced by other coordinating species in ligand exchange reactions. libretexts.org These reactions are fundamental in coordination chemistry and can lead to the formation of new barium complexes with different properties.

A general representation of a ligand exchange reaction is: [Ba(p-CH3C6H4COO)₂(H₂O)n] + xL ⇌ [Ba(p-CH3C6H4COO)₂(L)x] + nH₂O or [Ba(p-CH3C6H4COO)₂(H₂O)n] + 2L'⁻ ⇌ [Ba(L')₂(H₂O)n] + 2p-CH3C6H4COO⁻

Where L is a neutral ligand (e.g., ammonia, amines, phosphines) and L'⁻ is an anionic ligand (e.g., halides, nitrate (B79036), other carboxylates).

The feasibility and extent of a ligand exchange reaction depend on several factors, including:

The relative coordinating strength of the incoming ligand and the p-methylbenzoate anion. Stronger coordinating ligands will more readily displace the p-methylbenzoate.

The stability of the resulting barium complex. The formation of a thermodynamically more stable complex will drive the reaction forward.

The concentration of the ligands. A high concentration of the incoming ligand can shift the equilibrium towards the product side.

The solvent. The solvent can play a crucial role by solvating the ions and participating in the coordination sphere of the barium ion.

For instance, the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to an aqueous solution of this compound would likely result in the displacement of the p-methylbenzoate ligands to form the very stable [Ba(EDTA)]²⁻ complex. Similarly, the introduction of other carboxylates could lead to a mixture of mixed-ligand complexes or a complete exchange depending on the relative stabilities of the respective barium carboxylates.

Reactions with Lewis Acids and Bases

The p-methylbenzoate moiety of this compound possesses sites that can interact with Lewis acids and bases. The carboxylate group, with its electron-rich oxygen atoms, can act as a Lewis base, while the aromatic ring can also exhibit Lewis basicity.

Interaction with Lewis Acids: Lewis acids, which are electron-pair acceptors, can interact with the oxygen atoms of the carboxylate group. This interaction can polarize the C=O bond and make the carbonyl carbon more susceptible to nucleophilic attack. While the barium ion itself is a Lewis acid, stronger Lewis acids can compete for coordination to the carboxylate oxygen atoms. For example, hard Lewis acids like AlCl₃ or TiCl₄ could coordinate to the carbonyl oxygen. mdpi.comcardiff.ac.uknih.gov This type of interaction is a key step in certain catalytic reactions involving esters and carboxylates.

Interaction with Lewis Bases: The aromatic ring of the p-methylbenzoate group can interact with Lewis bases through π-stacking or other non-covalent interactions. However, the primary reactive site for strong Lewis bases would be the barium center, which can coordinate with additional Lewis basic ligands as described in the ligand exchange section.

Surface Chemistry and Interactions with Substrates

The surface properties of this compound and its interactions with various materials are important for its potential applications in areas such as catalysis, materials science, and as a corrosion inhibitor.

The adsorption of p-methylbenzoate and related molecules onto different surfaces has been a subject of interest. For instance, the adsorption of p-methyl benzoic acid at the air-water interface has been studied using vibrational sum-frequency generation (SFG) spectroscopy. acs.org These studies show that both p-methyl benzoic acid and its conjugate base, p-methyl benzoate, are surface-active, meaning they tend to accumulate at interfaces. acs.org This surface activity is attributed to the amphiphilic nature of the molecule, with a hydrophobic p-methylphenyl group and a hydrophilic carboxylate group.

The adsorption of this compound on solid surfaces would be influenced by the nature of the substrate.

On polar surfaces (e.g., metal oxides, silica): The carboxylate group could interact with the surface through electrostatic interactions or hydrogen bonding. The barium ion could also coordinate with surface hydroxyl groups.

On nonpolar surfaces (e.g., graphite, polymers): The hydrophobic p-methylphenyl group would likely play a more dominant role in the adsorption process through van der Waals interactions.

The adsorption behavior can be studied using techniques such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), and various spectroscopic methods. The Langmuir and Freundlich isotherm models are often used to describe the equilibrium adsorption data. nih.gov

Table 2: Potential Interactions of this compound with Different Surfaces

| Surface Type | Primary Interacting Moiety | Likely Interaction Mechanism |

|---|---|---|

| Metal Oxides | Carboxylate group, Barium ion | Electrostatic interactions, Coordination |

| Carbonaceous Materials | p-Methylphenyl group | π-π stacking, van der Waals forces |

| Polymers | p-Methylphenyl group | Hydrophobic interactions |

| Modified Surfaces | Dependent on surface functional groups | Specific chemical interactions |

Computational methods, particularly density functional theory (DFT), are powerful tools for investigating the interactions of molecules at interfaces at an atomic level. researchgate.net These methods can provide valuable insights into:

Adsorption energies: Calculating the energy released when this compound adsorbs onto a surface, which indicates the strength of the interaction.

Adsorption geometries: Determining the most stable orientation of the molecule on the surface.

Electronic structure changes: Analyzing how the electron distribution in both the molecule and the surface is perturbed upon adsorption.

For example, DFT calculations could be used to model the adsorption of a p-methylbenzoate anion on a specific crystal facet of a metal oxide. Such calculations could reveal the preferred binding sites (e.g., on top of a metal atom or bridging between two) and the nature of the chemical bonds formed. These computational studies can complement experimental findings and provide a deeper understanding of the underlying mechanisms of surface interactions.

Coordination and Supramolecular Chemistry of Barium P Methylbenzoate

Coordination Modes of the p-Methylbenzoate Ligand with Barium(II)

The p-methylbenzoate anion, derived from p-toluic acid, is a versatile ligand in coordination chemistry. Its carboxylate group can engage in various bonding interactions with metal centers. With a large and electropositive cation like Barium(II), which lacks the constraints of d-orbital geometries, high coordination numbers are common.

The carboxylate group of the p-methylbenzoate ligand can coordinate to the Ba(II) ion in several ways, largely dictated by the reaction conditions, stoichiometry, and the presence of other ligands.

Monodentate Coordination: In this mode, only one of the carboxylate oxygen atoms binds to a single barium ion. This is less common in simple barium carboxylate salts but can be observed in complexes containing multiple ligands.

Bidentate Chelate Coordination: Both oxygen atoms of the same carboxylate group bind to a single barium ion, forming a four-membered chelate ring. This mode is frequently observed in the coordination chemistry of alkaline earth metals.

Bridging Coordination: This is a very common mode for carboxylate ligands and is crucial in the formation of polynuclear complexes and coordination polymers. Several bridging modes are possible:

Syn-Syn Bridging: The two carboxylate oxygen atoms bridge two different metal centers.

Syn-Anti Bridging: One oxygen atom is shared between two metal centers, while the other is terminal.

Anti-Anti Bridging: Each oxygen atom binds to a different metal ion on opposite sides of the carboxylate plane.

The coordination of the p-methylbenzoate ligand with barium(II) is expected to be dominated by bidentate chelate and various bridging modes, leading to the formation of extended structures. The large ionic radius of Ba(II) allows for high coordination numbers, often accommodating multiple carboxylate ligands and solvent molecules.

Formation of Discrete Coordination Complexes

Discrete or molecular coordination complexes are formed when the ligands saturate the coordination sphere of one or a few metal centers, preventing further extension into a polymeric chain.

The synthesis of barium p-methylbenzoate complexes would likely involve the reaction of a soluble barium salt (e.g., barium chloride or barium nitrate) with p-toluic acid or a soluble salt of p-toluic acid in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The resulting complexes can be characterized by techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center by observing the shift in the symmetric and asymmetric stretching frequencies of the COO- group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the organic ligand within the complex in solution.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometries.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the loss of any coordinated solvent molecules.

While no specific crystal structures for discrete this compound complexes are available, analogous polynuclear barium carboxylate complexes have been reported. For instance, dimeric units are observed in the structure of a one-dimensional barium(II) coordination polymer with 2-nitrobenzoate, where two barium centers are bridged by carboxylate groups. ias.ac.in

| Property | Expected Observation for this compound Complexes |

| Synthesis Method | Reaction of a Ba(II) salt with p-toluic acid in solution. |

| Common Characterization Techniques | IR, NMR, Single-Crystal X-ray Diffraction, TGA. |

| Expected Structures | Mononuclear or small polynuclear clusters, often with coordinated solvent molecules. |

Development of this compound-Based Coordination Polymers

Coordination polymers are extended structures formed by the linking of metal ions with bridging ligands. The p-methylbenzoate ligand, with its ability to bridge metal centers, is an excellent candidate for the construction of barium-based coordination polymers. The large size and flexible coordination sphere of Ba(II) can lead to a variety of network dimensionalities.

The dimensionality of a this compound coordination polymer can be influenced by several factors:

Metal-to-Ligand Ratio: A higher ratio of ligand to metal can lead to the saturation of the metal's coordination sphere and the formation of lower-dimensional structures.

Solvent System: The choice of solvent can affect the solubility of the reactants and the final product, and solvent molecules can also coordinate to the metal center, influencing the final structure.

Temperature and pH: These parameters can influence the deprotonation of the ligand and the kinetics of crystal growth.

Based on related structures, one-dimensional (1D) chains are a likely outcome for this compound, potentially forming through the bridging of Ba(II) ions by the carboxylate groups. ias.ac.in Two-dimensional (2D) layered structures and three-dimensional (3D) frameworks are also possible, depending on the specific coordination modes adopted by the p-methylbenzoate ligand.

The introduction of secondary ligands, often nitrogen-containing organic molecules (e.g., pyridine, bipyridine), can significantly influence the structure of the resulting coordination polymer. These ancillary ligands can:

Occupy Coordination Sites: By coordinating to the barium ion, they can block sites that would otherwise be available for the p-methylbenzoate ligand, thus controlling the dimensionality of the network.

Act as Pillars or Spacers: Bifunctional secondary ligands can link together lower-dimensional structures (e.g., 1D chains or 2D layers) to form higher-dimensional frameworks.

For example, in a barium coordination polymer with 4-nitrobenzoate (B1230335), the presence of N-methylformamide as a secondary ligand results in a 1D chain structure.

| Factor | Influence on this compound Coordination Polymer Structure |

| Ligand Coordination Modes | Bridging modes are key to forming extended networks. |

| Reaction Conditions | Stoichiometry, solvent, and temperature can control dimensionality. |

| Secondary Ligands | Can act as terminators, linkers, or structure-directing agents. |

In-depth Analysis of this compound's Supramolecular Framework Remains Elusive Due to Lack of Crystallographic Data

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the understanding of the coordination and supramolecular chemistry of this compound. Despite the importance of supramolecular interactions in determining the properties of metal-organic compounds, detailed structural information for this compound, which would elucidate the specific nature of its non-covalent interactions, is not publicly available.

The requested detailed analysis of the supramolecular interactions in this compound systems, including π-π stacking, C-H···π interactions, and intermolecular hydrogen bonding, cannot be provided at this time. Such an analysis is fundamentally dependent on the availability of a solved crystal structure, which provides the precise atomic coordinates necessary to identify and characterize these weak interactions.

Extensive searches for the crystal structure of this compound (also known as barium p-toluate) have not yielded any published crystallographic data. Without this foundational information, any discussion of the specific intermolecular forces at play would be purely speculative and would not meet the standards of scientific accuracy.

While the general principles of supramolecular chemistry suggest that a compound like this compound, which contains aromatic rings, would likely exhibit π-π stacking and C-H···π interactions, the specific geometry and energetic contributions of these interactions are unique to its crystal lattice. Similarly, while hydrogen bonding could be anticipated, particularly if water molecules are incorporated into the crystal structure, its presence and nature can only be confirmed through experimental structure determination.

For context, the study of related barium carboxylate complexes has shown a wide diversity of coordination modes and supramolecular assemblies, underscoring the difficulty of predicting the structure of a specific compound without experimental data. The nature of the organic ligand, the presence of solvent molecules, and the coordination preferences of the barium ion all play a critical role in dictating the final solid-state architecture.

Therefore, until the crystal structure of this compound is determined and published, a detailed and scientifically rigorous account of its supramolecular chemistry, as outlined in the requested sections, remains beyond the scope of current scientific knowledge.

Computational Chemistry and Theoretical Studies on Barium P Methylbenzoate

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Barium p-methylbenzoate, DFT calculations would provide fundamental insights into its geometry, stability, and spectroscopic properties. However, no dedicated studies have been published.

Geometry Optimization and Electronic Structure Analysis

A primary step in computational analysis is geometry optimization, which determines the most stable, lowest-energy three-dimensional arrangement of atoms in the compound. This process would reveal key structural parameters.

Table 8.1: Hypothetical Optimized Geometric Parameters for this compound No published data is available for this compound. The table below is a template for the kind of data a DFT geometry optimization would provide.

| Parameter | Hypothetical Value |

|---|---|

| Ba-O Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| O-C-O Bond Angle (°) | Data not available |

Following optimization, an electronic structure analysis would typically be performed to understand the distribution of electrons within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is crucial for determining the compound's reactivity and electronic properties.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra would identify the characteristic vibrational modes of the p-methylbenzoate ligand and its coordination to the barium ion. Key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate group.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei could be calculated to predict ¹H and ¹³C NMR chemical shifts. This would help in the structural elucidation of the compound in solution or the solid state.

Table 8.2: Hypothetical Predicted Spectroscopic Data for this compound No published data is available. This table illustrates the expected output of such calculations.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Carboxylate Asymmetric Stretch (cm⁻¹) | Data not available |

| Carboxylate Symmetric Stretch (cm⁻¹) | Data not available |

| ¹H NMR Chemical Shift (aromatic) (ppm) | Data not available |

Calculation of Reaction Energies and Transition States for Synthetic or Decomposition Pathways

Computational methods can be employed to study the thermodynamics and kinetics of chemical reactions. For this compound, this could involve modeling its formation from barium hydroxide (B78521) and p-toluic acid or investigating its thermal decomposition pathways. Such calculations would determine reaction enthalpies, activation energies, and the geometries of transition states, providing a deeper understanding of the compound's stability and reactivity.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of materials that static calculations cannot provide.

Dynamics of this compound in Solution or at Interfaces

MD simulations could be used to study how this compound behaves in a solvent. This would involve analyzing its solvation structure, the dynamics of the barium ion's coordination sphere, and the conformational flexibility of the p-methylbenzoate ligands. Similarly, its behavior at interfaces, such as a solid-liquid or liquid-air interface, could be modeled to understand its surface properties.

Understanding Self-Assembly Processes and Supramolecular Interactions

If this compound forms larger, ordered structures, MD simulations would be an invaluable tool to investigate these self-assembly processes. By simulating a system with many molecules, researchers could observe how intermolecular forces—such as van der Waals forces, electrostatic interactions, and potential π-π stacking between phenyl rings—drive the formation of supramolecular architectures.

Quantum Chemical Topology Analysis for Bonding Characterization

Quantum Chemical Topology (QCT) analysis, particularly through the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for characterizing chemical bonding based on the topology of the electron density. wikipedia.orgamercrystalassn.org This approach allows for a detailed quantitative and qualitative description of the interactions between atoms in a molecule, including the ionic and covalent nature of bonds.

For this compound, a QTAIM analysis would involve the calculation of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) from the compound's wave function. The analysis focuses on identifying critical points in the electron density, which are points where the gradient of the electron density is zero. Of particular interest are the bond critical points (BCPs) located along the path of maximum electron density between two atomic nuclei, which signify a chemical bond. amercrystalassn.org

The properties of the electron density at these BCPs provide insight into the nature of the chemical bonds. For the interaction between the barium ion (Ba²⁺) and the oxygen atoms of the p-methylbenzoate carboxylate groups, the following parameters would be of key interest:

Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP is indicative of the bond strength.

Laplacian of the Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r)bcp < 0) is characteristic of a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r)bcp > 0) signifies a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction), where electron density is depleted in the internuclear region.

Total Electron Energy Density (H(r)bcp): The sign of the total energy density at the BCP can also help to distinguish between different types of interactions.

In the case of this compound, the Ba-O bonds are expected to exhibit characteristics of a predominantly ionic interaction. This would be reflected in low electron density values and positive Laplacian values at the Ba-O BCPs.

Table 1: Hypothetical QTAIM Parameters for the Ba-O Bond in this compound

| Parameter | Expected Value Range | Interpretation |

| Electron Density (ρ(r)bcp) [a.u.] | 0.02 - 0.05 | Indicates a relatively weak, closed-shell interaction. |

| Laplacian of Electron Density (∇²ρ(r)bcp) [a.u.] | > 0 | Depletion of electron density in the internuclear region, characteristic of ionic bonding. |

| Total Electron Energy Density (H(r)bcp) [a.u.] | > 0 | Suggests a non-covalent, predominantly electrostatic interaction. |

Note: The values in this table are illustrative and based on general expectations for ionic bonds involving alkaline earth metals. Actual values would require specific quantum chemical calculations.

Force Field Development for Classical Simulations

Classical molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and thermodynamics of materials at the atomic level. These simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. bohrium.comnih.gov

The development of an accurate force field for this compound would involve the parameterization of both bonded and non-bonded interactions. The total potential energy (E_total) in a typical force field is represented as:

E_total = E_bonded + E_non-bonded

E_bonded = E_bond + E_angle + E_dihedral

E_non-bonded = E_electrostatic + E_van_der_Waals

The parameterization process for this compound would involve the following steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations would be performed on fragments of the this compound crystal structure or on isolated molecules to obtain reference data. This data includes optimized geometries, vibrational frequencies, and interaction energies.

Parameter Derivation:

Bonded Parameters: Equilibrium bond lengths, bond angles, and dihedral angles, as well as their corresponding force constants, would be derived by fitting to the QM-calculated potential energy surfaces.

Non-bonded Parameters:

Partial Atomic Charges: Charges for each atom would be determined to reproduce the QM electrostatic potential.

Van der Waals Parameters: Lennard-Jones or Buckingham potential parameters for the barium ion and the atoms of the p-methylbenzoate ligand would be optimized to reproduce experimental data such as crystal density and sublimation enthalpy, or QM interaction energies.

Table 2: Illustrative Force Field Parameters for this compound

| Interaction Type | Functional Form | Parameters |

| Bonded | ||

| Ba-O Stretch | E = k_b(r - r_0)² | k_b (force constant), r_0 (equilibrium distance) |

| O-C-O Angle | E = k_θ(θ - θ_0)² | k_θ (force constant), θ_0 (equilibrium angle) |

| C-C-C-O Dihedral | E = V_n[1 + cos(nφ - δ)] | V_n (barrier height), n (periodicity), δ (phase angle) |

| Non-bonded | ||

| Electrostatic | E = (q_i * q_j) / (4πε_0 * r_ij) | q_i, q_j (partial atomic charges) |

| Van der Waals | E = 4ε_ij [ (σ_ij / r_ij)¹² - (σ_ij / r_ij)⁶ ] | ε_ij (well depth), σ_ij (collision diameter) |

Note: This table represents the types of parameters that would be included in a force field for this compound. The actual values would need to be derived through a rigorous parameterization process.

The development of such a force field would enable large-scale MD simulations to investigate various properties of this compound, such as its thermal stability, mechanical properties, and behavior in different environments.

Advanced Materials Science Applications and Precursor Chemistry

Barium p-Methylbenzoate as a Precursor for Barium Oxide Materials

As a metal carboxylate, this compound serves as a valuable precursor for generating barium-containing materials, most notably barium oxide (BaO). Metal carboxylates are often employed in materials synthesis because they can be prepared with high purity and their decomposition can be controlled to yield specific products like metal oxides or carbonates. google.comresearchgate.net

The synthesis of barium oxide nanoparticles can be achieved through various methods, including chemical precipitation, sol-gel, and hydrothermal techniques. makhillpublications.cochemistryjournal.net Thermal decomposition of barium-organic precursors represents a key route to obtaining BaO. researchgate.netmakhillpublications.co While direct studies on this compound are not extensively documented, its decomposition pathway can be inferred from similar barium carboxylates, such as barium valerate (B167501) and barium citrate. researchgate.netplu.mx

The thermal decomposition of these compounds typically occurs in a multi-step process. The initial stage involves heating in an inert atmosphere, which leads to the formation of barium carbonate (BaCO₃) and the release of organic byproducts. researchgate.netplu.mx For instance, the decomposition of barium valerate between 400°C and 520°C yields barium carbonate and 5-nonanone. researchgate.net A subsequent heating step at much higher temperatures is required to decompose the stable barium carbonate intermediate into the final barium oxide product, with the release of carbon dioxide (CO₂). researchgate.netresearchgate.net The decomposition of pure BaCO₃ to BaO occurs at temperatures above 1000°C, although this can be influenced by the presence of other materials. researchgate.net

This controlled, stepwise decomposition makes this compound a promising candidate for synthesizing BaO nanoparticles, where careful control over temperature and atmosphere can influence the size, crystallinity, and purity of the resulting nanomaterial. researchgate.netnih.gov

Table 1: Hypothetical Two-Step Thermal Decomposition of this compound

| Step | Reactant | Estimated Temperature Range (°C) | Solid Product | Gaseous Byproducts |

| 1 | This compound | 400 - 600 | Barium Carbonate (BaCO₃) | Di-p-tolyl ketone, CO₂, etc. |

| 2 | Barium Carbonate (BaCO₃) | > 1000 | Barium Oxide (BaO) | Carbon Dioxide (CO₂) |

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality thin films on a substrate by thermally decomposing gaseous precursor compounds. wikipedia.org A critical requirement for a CVD precursor is sufficient volatility to be transported in the gas phase to the heated substrate. nih.govgoogle.com Additionally, the precursor must decompose cleanly, leaving behind a pure film of the desired material without incorporating impurities from its organic ligands.

The development of suitable barium precursors for CVD and related techniques like Atomic Layer Deposition (ALD) has been challenging due to the instability and low volatility of many barium compounds. nih.gov Precursors based on β-diketonates and cyclopentadienyl (B1206354) ligands have been explored to overcome these issues. nih.govgoogle.com

While this compound is a solid, its potential as a CVD precursor would depend on its ability to be sublimed or vaporized at a reasonable temperature without premature decomposition. nih.gov Carboxylate precursors can be used in CVD, but often require specific delivery systems, such as liquid delivery of a solution followed by flash vaporization, to ensure stable transport of the precursor vapor. google.com The primary advantage of using a precursor like this compound would be in processes where a non-fluorinated source is essential to avoid the formation of intermediate fluoride (B91410) phases, allowing for the direct deposition of oxide films. harvard.edu

Table 2: Comparison of General Properties of Barium Precursor Classes for CVD/ALD

| Precursor Class | Typical Physical State | Volatility | Thermal Stability | Common Ligands |

| β-Diketonates | Solid/Liquid | Moderate | Variable; can be unstable | tmhd (tetramethylheptanedionate) |

| Cyclopentadienyls | Solid | Moderate to High | Sensitive to air/moisture | Cp (cyclopentadienyl), substituted Cp |

| Carboxylates | Solid | Generally Low | High | Benzoate (B1203000), p-methylbenzoate, Valerate |

| Heteroleptic Complexes | Liquid/Solid | High | Often Enhanced | Mixed aminoalkoxide & β-diketonate |

Potential for Catalytic Applications

Barium compounds have shown promise in catalysis, acting in both heterogeneous (solid catalyst) and homogeneous (dissolved catalyst) systems. The utility of this compound in this field can be projected from its chemical structure and the known catalytic activity of related compounds.

Research on closely related compounds strongly suggests the catalytic potential of this compound. Specifically, barium benzoate has been successfully employed as a stable, reusable heterogeneous catalyst for the methyl esterification of benzoic acid. scielo.br In these studies, the layered solid structure of barium benzoate provided active sites for the reaction, achieving significant conversion gains over the non-catalyzed thermal reaction. scielo.br Given the structural similarity, this compound is hypothesized to exhibit comparable activity as a heterogeneous catalyst. Furthermore, commercial data lists barium benzoate as a transesterification catalyst, reinforcing its applicability in ester-related chemical transformations. trigon-chemie.com

Barium compounds are also investigated for homogeneous catalysis, although challenges such as ligand redistribution (Schlenk equilibria) can lead to ill-defined catalytic species. chemistryviews.org If this compound were soluble in a specific reaction medium, it could potentially function as a homogeneous catalyst, where the barium ion could coordinate with reactants to facilitate chemical transformations.

While no direct mechanistic studies exist for this compound, the mechanism for related catalysts can be considered. In the case of heterogeneous catalysis by layered metal benzoates, the catalytic cycle likely involves the coordination of the reactant acid and alcohol to the barium centers within the solid structure. This coordination polarizes the reactants, making them more susceptible to nucleophilic attack and facilitating the esterification reaction. The solid, recyclable nature of such catalysts aligns with the principles of green chemistry. scielo.br

An alternative catalytic role for this compound is as a precursor to a catalytically active species. Upon thermal decomposition, it forms barium oxide (BaO). BaO nanoparticles have demonstrated robust catalytic activity in reactions such as the epoxidation of styrene, highlighting the potential of using this compound to generate a highly active BaO catalyst in situ. kashanu.ac.ir

Table 3: Catalytic Performance of Barium Benzoate in Methyl Esterification of Benzoic Acid

| Parameter | Value |

| Reaction | Methyl Esterification of Benzoic Acid |

| Catalyst | Barium Benzoate (Heterogeneous) |

| Optimal Temperature | 160 °C |

| Max. Conversion Gain | 26.48 percentage points |

| Recyclability | Stable for at least three cycles |

| Data sourced from studies on barium benzoate, a close structural analog of this compound. scielo.br |

Role in the Synthesis of Mixed-Metal Barium-Containing Materials

Many advanced functional ceramics, such as barium titanate (BaTiO₃), are mixed-metal oxides whose properties are highly dependent on their purity, stoichiometry, and morphology. rroij.comwikipedia.org The "precursor method," which involves the synthesis and subsequent decomposition of a compound containing all the desired metals in the correct ratio, is a powerful technique for producing homogeneous, finely-divided mixed-metal oxides at lower temperatures than traditional solid-state reactions. dtic.mil

This compound is a suitable candidate for use as a barium source in such precursor-driven syntheses. It can be combined with precursors of other metals (e.g., titanium, zirconium, copper) through various wet-chemical routes like sol-gel or co-precipitation. rroij.comucl.ac.uk For example, in a sol-gel synthesis of BaTiO₃, this compound could be dissolved with a titanium precursor, such as a titanium alkoxide, in a suitable solvent. rgsmparanda.orgfinechem-mirea.ru Upon hydrolysis and condensation, a homogeneous gel containing intimately mixed barium and titanium species would form. Subsequent calcination (heating) of this gel would decompose the organic components and facilitate the formation of the crystalline BaTiO₃ perovskite phase at a relatively low temperature. rgsmparanda.orgresearchgate.net The use of a carboxylate precursor like this compound can offer advantages in controlling stoichiometry and achieving a homogeneous mixture at the molecular level, which is crucial for the final properties of the ceramic material. rroij.comresearchgate.net

This compound in Heterobimetallic or Polymetallic Complexes

There is no specific literature detailing the synthesis or characterization of heterobimetallic or polymetallic complexes containing the this compound ligand. In principle, the carboxylate group of the p-methylbenzoate ligand could act as a bridging ligand, coordinating to two or more different metal centers. This bridging capability is a common feature of carboxylates and is often utilized in the construction of mixed-metal coordination polymers and clusters.

The formation of such complexes would typically involve the reaction of this compound with a salt or complex of another metal in a suitable solvent. The structure of the resulting complex would be influenced by factors such as the coordination preferences of the second metal, the stoichiometry of the reactants, and the reaction conditions (e.g., temperature, solvent). The p-methyl group on the benzoate ligand could also influence the solubility and packing of the resulting complexes.

Precursors for Complex Oxide Materials (e.g., Ferroelectrics, Dielectrics)

Barium-containing complex oxides, such as barium titanate (BaTiO₃), are of significant interest for their ferroelectric and dielectric properties. Barium carboxylates can be used as barium sources in the synthesis of these materials through methods like the sol-gel process or metalorganic decomposition (MOD).

In a hypothetical scenario, this compound could be used as a precursor for such materials. The general process would involve dissolving this compound and a precursor for the other metal oxide component (e.g., a titanium alkoxide for BaTiO₃) in a common solvent. This solution would then be hydrolyzed to form a gel, which upon drying and calcination at high temperatures would yield the desired complex oxide. The organic p-methylbenzoate ligand would decompose and be removed during the calcination step. The choice of the carboxylate precursor can influence the homogeneity of the precursor solution and the morphology of the final oxide powder.

Table 1: Hypothetical Properties of this compound as a Precursor

| Property | Value/Characteristic | Significance in Precursor Chemistry |

| Molecular Formula | C₁₆H₁₄BaO₄ | Provides the elemental composition and molecular weight. |

| Solubility | Expected to be soluble in some organic solvents. | Crucial for achieving homogeneous mixing with other metal precursors in solution-based synthesis routes. |

| Decomposition Temperature | Not documented. | A key parameter for determining the required calcination temperature for conversion to the oxide. |

Exploration in Optoelectronic or Magnetic Materials Development

There is no documented research on the use of this compound in the development of optoelectronic or magnetic materials. The properties of materials derived from this compound would largely depend on the final inorganic structure formed after processing. If this compound were used to create novel barium-containing mixed-metal oxides or coordination polymers, these materials could potentially exhibit interesting optoelectronic or magnetic properties depending on the other constituent metals and the resulting crystal structure. However, without experimental data, any discussion of such applications remains purely speculative.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Sustainability

A primary challenge in the advancement of barium p-methylbenzoate for practical applications is the development of synthesis methods that are not only efficient but also environmentally benign. Traditional solvothermal and hydrothermal methods often rely on high temperatures, high pressures, and the use of hazardous organic solvents like dimethylformamide (DMF). birmingham.ac.ukresearchgate.net Future research must prioritize "green" chemistry principles to align with global sustainability goals. birmingham.ac.ukbirmingham.ac.uk

Key research avenues include:

Solvent Substitution: Investigating the use of safer, more sustainable solvents such as water, ethanol, or supercritical carbon dioxide (scCO₂). birmingham.ac.ukresearchgate.net Aqueous synthesis routes, in particular, are highly desirable for reducing environmental impact. birmingham.ac.uk

Energy-Efficient Synthesis: Exploring non-conventional energy sources to drive the reaction, thereby reducing the carbon footprint of the synthesis process. rsc.org Techniques such as microwave-assisted synthesis, sonochemistry, and mechanochemistry (ball-milling) have shown promise for rapidly producing metal-organic frameworks (MOFs) at lower energy inputs compared to conventional heating. rsc.orgacs.org

Continuous Flow Manufacturing: Shifting from batch processing to continuous flow production could enable scalable and reproducible synthesis, which is crucial for any potential industrial application. birmingham.ac.ukacs.org This approach offers better control over reaction parameters, leading to higher purity and consistency.

Biocompatible Building Blocks: While p-toluic acid (the precursor to p-methylbenzoate) is a common organic linker, future work could explore pathways that utilize bio-derived starting materials to further enhance the sustainability of the entire production lifecycle. birmingham.ac.ukbirmingham.ac.uk

Table 1: Comparison of Conventional and Sustainable Synthetic Methods

| Method | Energy Input | Solvent | Scalability | Key Advantage |

|---|---|---|---|---|

| Conventional Solvothermal | High (prolonged heating) | Often organic (e.g., DMF) | Batch-dependent | Well-established |

| Microwave-Assisted | Low (rapid heating) | Organic or aqueous | Moderate | Reduced reaction time rsc.org |

| Sonochemical | Low (ultrasonic waves) | Aqueous | Good | Room temperature operation |

| Mechanochemical | Low (mechanical force) | Solvent-free or minimal | Good | Avoids bulk solvents birmingham.ac.uk |

| Continuous Flow | Moderate | Varies | High | High reproducibility acs.org |

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A comprehensive understanding of the relationship between the atomic-level structure of this compound and its macroscopic properties is essential for designing materials with tailored functionalities. While basic characterization is routine, future research must employ advanced and in-situ techniques to probe the material's structure under various conditions.

Key areas for investigation include:

Polymorphism and Phase Transitions: Barium carboxylate coordination polymers can exhibit different crystalline forms (polymorphs), each with unique properties. researchgate.net Detailed studies using variable-temperature single-crystal and powder X-ray diffraction are needed to identify different phases of this compound and understand its thermal stability and phase transition behavior.

Coordination Environment Analysis: The coordination mode of the p-methylbenzoate ligand to the barium ion (e.g., monodentate, bidentate chelating, or bridging) dictates the dimensionality and topology of the resulting framework. scispace.comnih.gov Advanced solid-state NMR and detailed analysis of vibrational spectra (Infrared and Raman) can provide critical insights into the local coordination environment, complementing diffraction data. figshare.com

Porosity and Guest Interactions: If the material exhibits porosity, as seen in some barium carboxylate frameworks, its characterization is crucial. researchgate.netfigshare.com Gas sorption analysis using different probe molecules (e.g., N₂, CO₂, CH₄) will be necessary to determine surface area, pore size distribution, and the nature of interactions with guest molecules. This is fundamental for applications in gas storage and separation. nih.gov

Computational Validation of Experimental Findings and Predictive Modeling

Computational chemistry offers powerful tools to complement experimental research, providing insights that can be difficult to obtain through measurement alone. For this compound, a synergistic approach combining experimental work with theoretical modeling is a critical future direction.

Key objectives for computational research include:

Validation of Bonding Modes: Ab initio modeling can be used to predict the vibrational frequencies (IR spectra) associated with different carboxylate coordination geometries. scispace.comnih.gov These theoretical predictions can then be compared with experimental spectra to validate the proposed binding modes of the p-methylbenzoate ligand.

Predictive Modeling of Properties: Using density functional theory (DFT) and other computational methods, researchers can predict electronic structures, band gaps, and mechanical properties. This predictive capability can accelerate the discovery of new properties and guide experimental efforts toward the most promising applications.

Screening of Novel Structures: High-throughput computational screening, potentially employing machine learning and graph neural networks, could be used to predict stable structures and coordination environments for new combinations of metals and ligands. chemrxiv.org This approach can rapidly explore a vast chemical space to identify novel derivatives of this compound with desired functionalities. The biotic ligand model could also be adapted to predict the interaction of barium ions with biological systems, a key aspect for assessing environmental impact. researchgate.net

Broadening the Scope of Catalytic Applications